(4-Azidophenyl)(methyl)sulfane
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Overview
Description
(4-Azidophenyl)(methyl)sulfane is an organic compound with the molecular formula C₇H₇N₃S. It is characterized by the presence of an azide group (-N₃) attached to a phenyl ring, which is further connected to a methylsulfane group (-SCH₃).
Mechanism of Action
Target of Action
Sulfones, a class of compounds to which (4-azidophenyl)(methyl)sulfane belongs, are known to interact with various biological targets . They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion .
Mode of Action
Sulfones, including this compound, are known to undergo various transformations, leading to their description as 'chemical chameleons’ . They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups, facilitating removal of the sulfone moiety after the desired transformation .
Biochemical Pathways
For instance, they have been employed as versatile intermediates for the preparation of various product classes .
Pharmacokinetics
They influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, sulfane sulfur has been found to influence the production of antibiotics in Streptomyces . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Azidophenyl)(methyl)sulfane typically involves the introduction of the azide group to a phenyl ring followed by the attachment of the methylsulfane group. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as 4-bromo- or 4-iodophenyl methyl sulfane, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution .
Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates .
Chemical Reactions Analysis
Types of Reactions: (4-Azidophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups on the phenyl ring.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN), elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Major Products:
Reduction: Formation of (4-aminophenyl)(methyl)sulfane.
Oxidation: Formation of (4-azidophenyl)(methyl)sulfoxide or (4-azidophenyl)(methyl)sulfone.
Scientific Research Applications
(4-Azidophenyl)(methyl)sulfane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the formation of C-N bonds.
Drug Discovery: The compound’s unique structure makes it a valuable building block in the development of new pharmaceuticals.
Materials Science: It is used in the design and synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Comparison with Similar Compounds
- 1-Azido-4-(methylthio)benzene
- 4-Methylthiophenyl azide
- 4-Methiophenyl azide
- 4-(Methylthio)phenyl azide
Comparison: (4-Azidophenyl)(methyl)sulfane is unique due to the presence of both an azide and a methylsulfane group on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these functional groups. For example, while 1-azido-4-(methylthio)benzene also contains an azide and a methylthio group, the specific positioning and electronic effects of these groups in this compound can lead to different reactivity and applications .
Properties
IUPAC Name |
1-azido-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-11-7-4-2-6(3-5-7)9-10-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLNFZXEDYVOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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